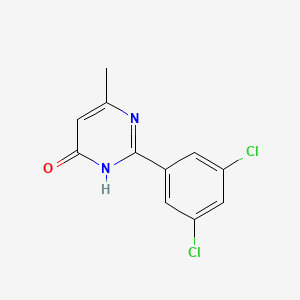![molecular formula C24H21N3O3 B13376023 N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B13376023.png)
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenylcarbonyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, including the formation of the quinoxaline ring and subsequent functionalization. One common method involves the reaction of 4-methylphenylamine with a suitable diketone to form the quinoxaline ring, followed by acylation with phenylcarbonyl chloride and subsequent amidation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound shares a similar acetamide moiety but differs in the structure of the quinoxaline ring.
3-[3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanethioamide: This compound has a similar phenyl group but differs in the presence of a pyridazine ring instead of a quinoxaline ring.
Uniqueness
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research and potential therapeutic uses .
Eigenschaften
Molekularformel |
C24H21N3O3 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-11-13-18(14-12-16)25-22(28)15-21-23(29)26-19-9-5-6-10-20(19)27(21)24(30)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
VIFOVQRDGLCRJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-2-[(3-methoxyphenyl)hydrazono]-N'-(2-methylbenzylidene)acetohydrazide](/img/structure/B13375943.png)
![ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13375947.png)
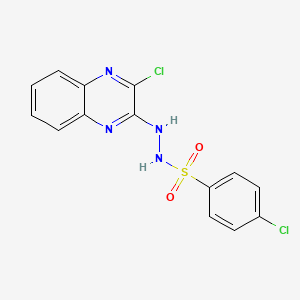
![5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B13375955.png)
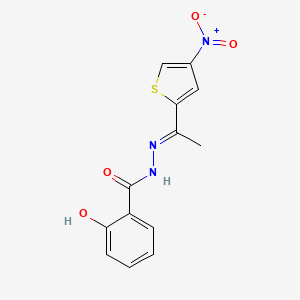
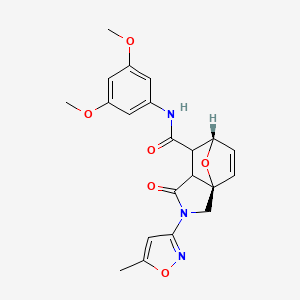
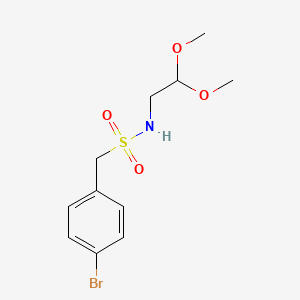
![{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid](/img/structure/B13375986.png)
![Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375989.png)
![2-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B13376005.png)
![N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide](/img/structure/B13376006.png)
![2-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376019.png)
![N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B13376030.png)
